3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-fluorobenzoate
Description
The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-fluorobenzoate is a pyrazole-based molecule featuring a 4-nitrophenylsulfonyl group, a 1-phenyl substituent on the pyrazole ring, and a 2-fluorobenzoate ester. The sulfonyl group enhances metabolic stability, while the 2-fluorobenzoate may modulate lipophilicity and target binding .
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O6S/c1-15-21(34(31,32)18-13-11-17(12-14-18)27(29)30)22(26(25-15)16-7-3-2-4-8-16)33-23(28)19-9-5-6-10-20(19)24/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUREWLIAOABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
Compound A : [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate ()
- Key Differences :
- Sulfonyl vs. Sulfanyl : Compound A has a sulfanyl (S-linked) group with a 4-methylphenyl substituent, whereas the target compound has a sulfonyl (SO₂) group with a 4-nitrophenyl.
- Fluorine Position : The benzoate in Compound A is 2,6-difluoro vs. 2-fluoro in the target.
- Implications: The sulfonyl group in the target compound increases electron-withdrawing effects and oxidative stability compared to the sulfanyl group .
Compound B : 1-tert-butyl-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-fluorobenzoate ()
- Key Differences :
- Nitro Position : The nitro group in Compound B is at the 2-position of the phenyl ring vs. 4-position in the target.
- Pyrazole Substituent : A tert-butyl group replaces the 1-phenyl in the target.
- Implications :
Variations in the Pyrazole Core
Compound C : 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate ()
- Key Differences :
- Core Substituents : Compound C has a 4-methylphenyl group at position 1 and lacks the benzoate ester.
- Sulfonate vs. Sulfonyl : The sulfonate group (SO₃⁻) in Compound C differs from the sulfonyl (SO₂) in the target.
- Implications :
Benzoate Ester Modifications
Compound D : 3-methyl-4-((4-methylphenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate ()
- Key Differences :
- Benzoate Substituent : A 3-methoxy group replaces the 2-fluoro in the target.
- Sulfonyl Group : The 4-methylphenylsulfonyl lacks the nitro group.
- Implications :
Structural and Property Comparison Table
*Calculated based on molecular formulas.
Research Findings and Implications
- Electron Effects : The 4-nitrophenylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing resistance to nucleophilic attack compared to methyl or methoxy analogs .
- Pharmacological Potential: While direct biological data are unavailable, structural analogs like Lansoprazole derivatives () suggest sulfonyl-containing pyrazoles may target proton pumps or enzymes requiring stable electron-deficient motifs.
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